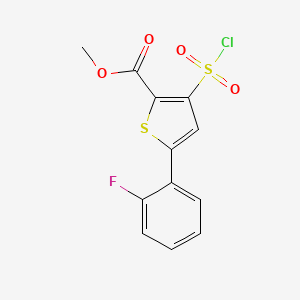

Methyl 3-(chlorosulfonyl)-5-(2-fluorophenyl)thiophene-2-carboxylate

Description

Methyl 3-(chlorosulfonyl)-5-(2-fluorophenyl)thiophene-2-carboxylate (CAS: 1375471-98-9, molecular formula: C₁₂H₈ClFO₄S₂) is a thiophene-based compound featuring a chlorosulfonyl (-SO₂Cl) group at the 3-position and a 2-fluorophenyl substituent at the 5-position of the thiophene ring . This structure renders it reactive toward nucleophiles, making it a versatile intermediate in synthesizing sulfonamides, sulfonic esters, and other functionalized heterocycles.

Properties

Molecular Formula |

C12H8ClFO4S2 |

|---|---|

Molecular Weight |

334.8 g/mol |

IUPAC Name |

methyl 3-chlorosulfonyl-5-(2-fluorophenyl)thiophene-2-carboxylate |

InChI |

InChI=1S/C12H8ClFO4S2/c1-18-12(15)11-10(20(13,16)17)6-9(19-11)7-4-2-3-5-8(7)14/h2-6H,1H3 |

InChI Key |

JKAWCHNUBXLKSV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2F)S(=O)(=O)Cl |

Origin of Product |

United States |

Biological Activity

Methyl 3-(chlorosulfonyl)-5-(2-fluorophenyl)thiophene-2-carboxylate (CAS No. 1375471-98-9) is a synthetic compound with notable biological activity, particularly in pharmacological and biochemical research. This article summarizes the compound's properties, biological activities, and relevant case studies.

- Molecular Formula : C12H8ClFO4S2

- Molecular Weight : 334.8 g/mol

- IUPAC Name : methyl 3-chlorosulfonyl-5-(2-fluorophenyl)thiophene-2-carboxylate

- Purity : Typically ≥95% .

| Property | Value |

|---|---|

| Molecular Formula | C12H8ClFO4S2 |

| Molecular Weight | 334.8 g/mol |

| IUPAC Name | methyl 3-chlorosulfonyl-5-(2-fluorophenyl)thiophene-2-carboxylate |

| Purity | ≥95% |

Antimicrobial Properties

Research indicates that compounds containing thiophene structures exhibit significant antimicrobial activity. This compound has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis (programmed cell death) in these cells has been linked to its interaction with specific cellular pathways, potentially involving the modulation of p53 and Bcl-2 proteins .

Case Studies

-

Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of various thiophene derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL for S. aureus and 50 µg/mL for E. coli, showcasing its potential as an antimicrobial agent .

-

Anticancer Research :

- In a controlled laboratory setting, the compound was tested on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values of approximately 30 µM for MCF-7 cells and 40 µM for HT-29 cells after 48 hours of treatment .

The biological activity of this compound is attributed to its ability to interact with key biological targets:

- Inhibition of Enzymatic Activity : The chlorosulfonyl group may interfere with enzyme functions critical for bacterial survival.

- Induction of Apoptosis : In cancer cells, the compound appears to activate apoptotic pathways, leading to increased cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

a) Methyl 5-(2-bromophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate

- Structure : Replaces the 2-fluorophenyl group with 2-bromophenyl.

- Molecular Formula : C₁₂H₈BrClO₄S₂ (estimated molecular weight: ~380–390 g/mol).

- Key Differences: Bromine’s larger atomic radius and lower electronegativity compared to fluorine may reduce electronic effects (e.g., inductive withdrawal) but increase steric hindrance. Potential applications in cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s utility as a leaving group .

b) Methyl 3-(chlorosulfonyl)-5-(3-fluorophenyl)thiophene-2-carboxylate

- Structure : Fluorine is at the meta position (3-fluorophenyl) instead of ortho (2-position).

- Electronic effects (e.g., resonance) may differ due to altered fluorine positioning .

Core Heterocycle Modifications

a) Methyl 3-(chlorosulfonyl)-4-fluorobenzo[b]thiophene-2-carboxylate

- Structure : Features a benzo[b]thiophene core (fused benzene-thiophene ring) with a 4-fluoro substituent.

- Synthesis : Diazotization and sulfonation steps similar to thiophene derivatives .

- Key Differences :

b) Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate

- Structure : Lacks a phenyl group; instead, a chlorine substituent is present at the 5-position.

- Applications in synthesizing non-aromatic sulfonamide derivatives .

Functional Group Replacements

a) Methyl 5-(4-fluorophenyl)-3-(dimethylaminomethyleneamino)thiophene-2-carboxylate

- Structure: Replaces chlorosulfonyl with a dimethylaminomethyleneamino group (-N=C(NMe₂)).

- Molecular Formula : C₁₅H₁₅FN₂O₂S (MW: 306.36 g/mol).

- Key Differences: The amino-imine group enables participation in cyclization or condensation reactions (e.g., forming pyrimidines). Reduced electrophilicity compared to chlorosulfonyl analogs, altering reactivity profiles .

Tabulated Comparison of Key Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.